5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one
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Overview
Description
5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one consists of a benzopyran core fused with a furan ring and an aminomethyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction. This reaction combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of a catalyst such as ZnO . The reaction conditions typically involve microwave irradiation and the use of triethylammonium acetate (TEAA) as a solvent .
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antiproliferative activity against various cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzopyran-4-one derivatives: These compounds share a similar benzopyran core but differ in their substituents and biological activities.
Pyrano[2,3-c]pyrazole derivatives: These compounds have a pyrano-fused heterocyclic structure and exhibit various biological activities.
Uniqueness
5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one is unique due to its specific structure, which combines a benzopyran core with a furan ring and an aminomethyl group. This unique structure contributes to its distinct chemical properties and biological activities.
Properties
CAS No. |
133073-42-4 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
5-(aminomethyl)furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C12H9NO3/c13-6-7-5-10-9(3-4-15-10)12-8(7)1-2-11(14)16-12/h1-5H,6,13H2 |
InChI Key |
OVMSUMBDRSTSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)CN |
Origin of Product |
United States |
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